2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzenesulfonyl chloride, morpholine, and thiophene-3-carbaldehyde.
Formation of Intermediate: The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with morpholine to form 2-methoxy-5-methyl-N-morpholinobenzenesulfonamide.
Addition of Thiophene Group: The intermediate is then reacted with thiophene-3-carbaldehyde under basic conditions to introduce the thiophene moiety, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: Its unique structure allows it to be used as a probe in studying biological pathways and interactions.
Industrial Applications: It can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its interaction with biological targets. It may inhibit specific enzymes or bind to receptors, altering cellular pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which can interfere with bacterial folic acid synthesis, suggesting potential antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-methylbenzenesulfonamide: Lacks the morpholino and thiophene groups, making it less complex.
N-(2-morpholinoethyl)benzenesulfonamide: Does not have the methoxy or thiophene groups.
Thiophene-3-sulfonamide: Contains the thiophene and sulfonamide groups but lacks the methoxy and morpholino groups.
Uniqueness
2-methoxy-5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific biological activities not seen in simpler analogs. The presence of the morpholino group can enhance solubility and bioavailability,
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-14-3-4-17(23-2)18(11-14)26(21,22)19-12-16(15-5-10-25-13-15)20-6-8-24-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJTBQSKOEVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.